Lipophilicity (LogP) Differentiation Versus the Unsubstituted Benzamide Analog
The target compound exhibits a computed logP of 2.07, compared to an XLogP3 of 1.3 for the closest unsubstituted benzamide analog N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide (CAS 1199215-56-9), representing an approximate increase of +0.77 log units . This difference reflects the contribution of the single methoxy substituent at the meta position of the benzamide ring. In drug discovery, a ΔlogP of this magnitude can significantly affect passive membrane permeability, tissue distribution, and metabolic stability—parameters routinely considered during lead optimization.
| Evidence Dimension | Lipophilicity — computed octanol/water partition coefficient |
|---|---|
| Target Compound Data | LogP = 2.07 (Molbase computed) |
| Comparator Or Baseline | N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide (CAS 1199215-56-9): XLogP3 = 1.3 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ +0.77 (target more lipophilic) |
| Conditions | Computed properties from different algorithms (Molbase vs. PubChem XLogP3); values are indicative, not directly experimentally measured on the same instrument. |
Why This Matters
Researchers selecting among benzamide analogs for cell-based assays should account for the higher lipophilicity of the 3-methoxy derivative, which may enhance membrane penetration but could also increase off-target binding or reduce aqueous solubility relative to the unsubstituted analog.
- [1] Molbase. N-(2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl)-3-methoxybenzamide. CAS 1199215-82-1. LogP: 2.0735. View Source
- [2] PubChem. N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]benzamide. CID 45032333. XLogP3: 1.3. View Source
